PROTAC CYP1B1 degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC CYP1B1 degrader-1 involves multiple steps, starting with the preparation of α-naphthoflavone derivatives. The key steps include:
Formation of α-naphthoflavone: This involves the condensation of 2-naphthol with benzaldehyde under acidic conditions.
Chimera Formation: The α-naphthoflavone derivative is then linked to a ligand that binds to CYP1B1 through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for key steps and the development of more efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
PROTAC CYP1B1 degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at various positions on the α-naphthoflavone core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
PROTAC CYP1B1 degrader-1 has several scientific research applications:
Chemistry: It is used to study the degradation of cytochrome P450 1B1 and its effects on drug metabolism.
Biology: It helps in understanding the role of CYP1B1 in cellular processes and drug resistance.
Medicine: It is being investigated for its potential to overcome drug resistance in prostate cancer and other cancers overexpressing CYP1B1.
Industry: It can be used in the development of new chemotherapeutic agents and in the study of drug resistance mechanisms
Mechanism of Action
PROTAC CYP1B1 degrader-1 exerts its effects by targeting CYP1B1 for degradation. The compound binds to CYP1B1 and recruits an E3 ubiquitin ligase, which tags CYP1B1 with ubiquitin. This ubiquitinated CYP1B1 is then recognized and degraded by the proteasome, leading to a reduction in CYP1B1 levels and overcoming drug resistance .
Comparison with Similar Compounds
Similar Compounds
PROTAC CYP1A2 degrader: Targets CYP1A2 for degradation.
PROTAC CYP3A4 degrader: Targets CYP3A4 for degradation.
PROTAC CYP2D6 degrader: Targets CYP2D6 for degradation
Uniqueness
PROTAC CYP1B1 degrader-1 is unique in its high specificity for CYP1B1, with an IC50 of 95.1 nM for CYP1B1 compared to 9838.6 nM for CYP1A2 . This high specificity makes it particularly effective in targeting CYP1B1-mediated drug resistance in cancer cells .
Properties
Molecular Formula |
C43H39N5O10 |
---|---|
Molecular Weight |
785.8 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[6-[4-[4-(6,7,10-trimethoxy-4-oxobenzo[h]chromen-2-yl)phenyl]triazol-1-yl]hexoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C43H39N5O10/c1-54-31-16-17-32(55-2)39-38(31)35(56-3)21-27-30(49)22-34(58-40(27)39)25-13-11-24(12-14-25)28-23-47(46-45-28)19-6-4-5-7-20-57-33-10-8-9-26-37(33)43(53)48(42(26)52)29-15-18-36(50)44-41(29)51/h8-14,16-17,21-23,29H,4-7,15,18-20H2,1-3H3,(H,44,50,51) |
InChI Key |
MRMQVUIZIOZVSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC3=C(C2=C(C=C1)OC)OC(=CC3=O)C4=CC=C(C=C4)C5=CN(N=N5)CCCCCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.